1-ethyl-4-nitro-1H-1,2,3-triazole
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Overview
Description
1-Ethyl-4-nitro-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This specific compound is characterized by an ethyl group at the first position and a nitro group at the fourth position on the triazole ring. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties .
Preparation Methods
The synthesis of 1-ethyl-4-nitro-1H-1,2,3-triazole can be achieved through various methods. One common approach involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This method is favored for its high yield and selectivity. The reaction typically requires a copper(I) catalyst and can be performed in aqueous or organic solvents .
Industrial production methods often involve the nitration of 1-ethyl-1H-1,2,3-triazole using nitric acid or other nitrating agents. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the nitro group at the desired position .
Chemical Reactions Analysis
1-Ethyl-4-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas or metal hydrides for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-4-nitro-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
1-Ethyl-4-nitro-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-Methyl-4-nitro-1H-1,2,3-triazole: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may differ in biological activity.
1-Ethyl-5-nitro-1H-1,2,3-triazole: The nitro group is at the fifth position, which can lead to different reactivity and applications.
1-Ethyl-4-amino-1H-1,2,3-triazole: The nitro group is replaced with an amino group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .
Properties
CAS No. |
107945-67-5 |
---|---|
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
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